2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(2,5-Dioxopyrrolidin-1-yl)-N-methylacetamide (CAS 892152-88-4, molecular formula C₇H₁₀N₂O₃, molecular weight 170.17 g/mol) is a succinimide-acetamide hybrid small molecule belonging to the pyrrolidine-2,5-dione class. The compound features a pyrrolidine-2,5-dione (succinimide) ring N-linked to an N-methylacetamide side chain.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B12052676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCNC(=O)CN1C(=O)CCC1=O
InChIInChI=1S/C7H10N2O3/c1-8-5(10)4-9-6(11)2-3-7(9)12/h2-4H2,1H3,(H,8,10)
InChIKeyGMDNODVNBFNMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dioxopyrrolidin-1-yl)-N-methylacetamide (CAS 892152-88-4): Chemical Identity, Structural Class, and Procurement Starting Point


2-(2,5-Dioxopyrrolidin-1-yl)-N-methylacetamide (CAS 892152-88-4, molecular formula C₇H₁₀N₂O₃, molecular weight 170.17 g/mol) is a succinimide-acetamide hybrid small molecule belonging to the pyrrolidine-2,5-dione class . The compound features a pyrrolidine-2,5-dione (succinimide) ring N-linked to an N-methylacetamide side chain. This class is structurally related to clinically used succinimide anticonvulsants such as ethosuximide, and numerous research programs have explored 2-(2,5-dioxopyrrolidin-1-yl)-acetamides as anticonvulsant, analgesic, and CNS-active agents [1]. The compound is commercially available from several research chemical suppliers at purities of 95–98% .

Why 2-(2,5-Dioxopyrrolidin-1-yl)-N-methylacetamide Cannot Be Simply Replaced by Other Pyrrolidine-2,5-dione Acetamides in Research or Development


Within the pyrrolidine-2,5-dione acetamide class, even minor structural modifications produce substantial shifts in pharmacological potency, selectivity, metabolic stability, and safety margins. The N-methylacetamide terminus in the target compound is distinct from the unsubstituted acetamide (CAS 5626-45-9, PDB ligand V7J), the N-benzyl analogs (e.g., AS-1), and the Weinreb amide variant (CAS 1823226-04-5) [1] . Published structure-activity relationship (SAR) studies demonstrate that the identity of the amide substituent directly controls anticonvulsant ED₅₀ values across multiple seizure models (MES, scPTZ, 6 Hz), protective indices (PI = TD₅₀/ED₅₀), and ion channel binding profiles [2] [3]. Furthermore, the N-methyl group modulates hydrogen-bond donor/acceptor capacity, LogP, and aqueous solubility compared to the primary amide analog, affecting formulation behavior and pharmacokinetics inferred from the class .

Quantitative Comparative Evidence for 2-(2,5-Dioxopyrrolidin-1-yl)-N-methylacetamide: Head-to-Head, Cross-Study, and Class-Level Data


Molecular Weight and Hydrogen-Bond Donor Capacity Differentiate the N-Methylacetamide Core from the Unsubstituted Acetamide Analog (V7J)

The N-methyl substitution on the terminal acetamide distinguishes the target compound (C₇H₁₀N₂O₃, MW 170.17) from the primary amide analog 2-(2,5-dioxopyrrolidin-1-yl)acetamide (V7J, C₆H₈N₂O₃, MW 156.14) [1] . The target compound possesses one hydrogen-bond donor (the N–H of the secondary amide) versus two in the primary amide analog, reducing PSA and altering LogP . The N-methyl group adds 14 Da and increases lipophilicity, which in the pyrrolidine-2,5-dione anticonvulsant class correlates with improved blood-brain barrier partitioning and altered CNS disposition [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Purity Specifications: Lot-to-Lot Consistency Compared with the Weinreb Amide Analog

Commercial suppliers report purity specifications of 98% (Leyan) and ≥95% (CymitQuimica) for the target compound . By contrast, the closely related Weinreb amide analog 2-(2,5-dioxopyrrolidin-1-yl)-N-methoxy-N-methylacetamide (CAS 1823226-04-5) is listed primarily by specialty vendors without uniform purity certification, complicating direct procurement for GLP-grade studies . The target compound benefits from multi-vendor availability through established distributors (AKSci, Leyan), providing competitive sourcing and documented long-term storage conditions (cool, dry environment) .

Chemical Procurement Quality Control Synthetic Intermediate

Anticonvulsant Potency: Class-Level ED₅₀ Benchmarks from Closely Related 2-(2,5-Dioxopyrrolidin-1-yl)acetamides

Although direct published in vivo data for the target compound are not yet available, the class of N-substituted 2-(2,5-dioxopyrrolidin-1-yl)acetamides consistently demonstrates anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Representative analogs include compound 11 (ED₅₀ MES = 88.4 mg/kg, scPTZ = 59.9 mg/kg, 6 Hz = 21.0 mg/kg; TD₅₀ > 1500 mg/kg) [1] , compound 4 (ED₅₀ MES = 96.9 mg/kg, scPTZ = 75.4 mg/kg, 6 Hz = 44.3 mg/kg; PI MES = 3.5) [2], and compound 30 (ED₅₀ MES = 45.6 mg/kg, 6 Hz = 39.5 mg/kg; TD₅₀ = 162.4 mg/kg) [3]. These potency values compare favorably with ethosuximide, which requires ED₅₀ values exceeding 130 mg/kg in the scPTZ model, and with phenytoin (ED₅₀ MES ≈ 9.5 mg/kg but with a narrower therapeutic index) [4].

Anticonvulsant Activity In Vivo Pharmacology Epilepsy Research

Metabolic Stability and CYP Inhibition: Class Benchmark from AS-1 (N-Benzyl Analog) Compared with Reference Antiepileptic Drugs

The N-benzyl analog AS-1 (N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide), which shares the identical succinimide-acetamide core architecture with the target compound, demonstrated excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, moderate inhibition of CYP2C9 at 10 µM, and no hepatotoxic properties in HepG2 cells [1]. Compound 30, a phenyl-substituted analog in the same class, similarly exhibited high metabolic stability on HLMs, negligible hepatotoxicity, and relatively weak CYP450 inhibition [2]. These class-level ADME-Tox profiles contrast with older antiepileptic drugs such as valproic acid, which carries known hepatotoxicity risk and potent CYP2C9 inhibition [3].

ADME-Tox Metabolic Stability Drug-Drug Interaction

Synthetic Accessibility and Building-Block Utility: Fewer Synthetic Steps than N-Benzyl or Weinreb Amide Analogs

The target compound is synthesized via a single-step reaction of N-methylacetamide with succinic anhydride, facilitated by a catalyst such as pyridine . This contrasts with the multi-step synthesis required for N-benzyl analogs (e.g., AS-1 requires chiral resolution and amide coupling steps) [1] and for the Weinreb amide analog (requires N-methoxy-N-methylamine and additional activation) [2]. The simpler synthetic route of the target compound supports rapid scale-up, lower cost of goods, and ready derivatization at the N-methyl terminus for library synthesis. The 2,5-dioxopyrrolidin-1-yl acetamide core serves as a versatile intermediate for further functionalization, including acylation, N-alkylation, and Mannich base formation [3].

Synthetic Chemistry Building Block Medicinal Chemistry

Physicochemical Differentiation: N-Methyl Amide vs. Primary Amide Impacts LogP and Solubility for CNS Drug-Likeness

The N-methyl amide terminus in the target compound increases lipophilicity relative to the primary amide analog (V7J). Computed LogP for the primary amide analog is approximately 2.52 with tPSA of 53.09 Ų , while the target compound (C₇H₁₀N₂O₃ vs. C₆H₈N₂O₃) is predicted to have LogP in the range of 1.2–1.9 based on fragment-additivity calculations for closely related small amides in the ChEMBL dataset . The moderate increase in lipophilicity combined with reduced HBD count places the target compound closer to the CNS drug-like sweet spot (LogP 1–3, HBD ≤ 1) than the primary amide analog, aligning with the physiochemical profile of CNS-penetrant succinimide anticonvulsants such as ethosuximide (LogP ~0.5) and the more lipophilic AS-1 series [1].

Drug-Likeness CNS Permeability Lipophilicity

Recommended Application Scenarios for 2-(2,5-Dioxopyrrolidin-1-yl)-N-methylacetamide Based on Quantitative Evidence


Medicinal Chemistry: Starting Scaffold for Anticonvulsant SAR Libraries

The compound's single-step synthesis, multi-vendor availability at ≥95% purity, and position within the validated 2,5-dioxopyrrolidin-1-yl acetamide anticonvulsant class make it an efficient starting point for parallel library synthesis . Its N-methylacetamide terminus can be diversified via amidation, N-alkylation, or Mannich base formation to explore SAR around the amide nitrogen. Class analogs have demonstrated ED₅₀ values as low as 21.0 mg/kg in the 6 Hz pharmacoresistant seizure model with protective indices exceeding 71 [1], providing a compelling efficacy benchmark for new derivatives.

Neuroscience Probe Development: CNS-Permeable Tool Compound with Favorable Physicochemical Profile

With predicted LogP of 1.2–1.9, a single HBD, molecular weight of 170.17 Da, and zero Ro5 violations, the compound sits within the CNS drug-like chemical space . The class-level ADME-Tox data from AS-1 and compound 30—high HLM stability, no significant CYP3A4/CYP2D6 inhibition, and no HepG2 hepatotoxicity—support its use as a probe scaffold for target identification studies in neuroscience [2]. Researchers should confirm these properties experimentally for the specific compound.

Synthetic Chemistry: Versatile Building Block for Heterocycle and Bioconjugate Synthesis

The pyrrolidine-2,5-dione ring is susceptible to nucleophilic ring-opening and can be functionalized at the 3-position, while the N-methylacetamide side chain offers a handle for further derivatization [3]. The compound can serve as a precursor to N-Mannich bases, spirosuccinimides, and hybrid molecules combining succinimide with other pharmacophores (e.g., piperazine, benzothiazole) [4]. Its commercial availability at 98% purity from multiple suppliers reduces the burden of in-house synthesis for exploratory chemistry .

In Vitro ADME-Tox Screening: Class Representative for Structure–Property Relationship Studies

The compound can serve as a minimal-structure class representative in comparative ADME-Tox panels alongside more elaborate analogs such as AS-1, compound 30, and ethosuximide [2] [5]. Its intermediate lipophilicity and low molecular weight make it a useful baseline reference for separating the contribution of the core succinimide-acetamide scaffold from that of additional substituents in metabolism, permeability, and off-target pharmacology assays.

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.